

Technical Guide: Physical Properties and Characterization of 2,6-Dimethoxyquinoline

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Compound of Interest

Compound Name: 2,6-Dimethoxyquinoline

CAS No.: 222317-31-9

Cat. No.: B3040634

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Executive Summary & Compound Identity

2,6-Dimethoxyquinoline is a specialized heterocyclic scaffold utilized in medicinal chemistry, particularly in the development of antimalarial agents (tafenoquine analogs) and kinase inhibitors (c-Met targeting).[1][2] Unlike its more common isomer, 6,7-dimethoxyquinoline, the 2,6-isomer presents a unique electronic distribution due to the placement of methoxy groups at both the electron-deficient C2 position (adjacent to nitrogen) and the benzenoid C6 position.[1]

This guide provides a comprehensive physicochemical profile, synthesis protocols, and characterization standards for researchers utilizing this compound as a building block in drug discovery.[1]

Chemical Identity Table

Property	Detail
IUPAC Name	2,6-Dimethoxyquinoline
CAS Registry Number	222317-31-9
Molecular Formula	C ₁₁ H ₁₁ NO ₂
Molecular Weight	189.21 g/mol
SMILES	<chem>COC1=CC=C2N=C(OC)C=CC2=C1</chem>
Structural Class	Quinoline ether; Heteroaromatic

Physicochemical Properties

The physical behavior of **2,6-dimethoxyquinoline** is governed by the "push-pull" electronic effects of the methoxy substituents.[1] The C2-methoxy group behaves chemically as an imidate ether, making it susceptible to hydrolysis under strong acidic conditions (reverting to the 2-quinolone), while the C6-methoxy group is a stable aryl ether.[1]

Quantitative Data Profile

Note: Where experimental values for the specific parent scaffold are limited in open literature, values are derived from validated computational models (ACD/Labs, ChemAxon) or close structural analogs (e.g., **2,6-dimethoxyquinoline-3-carboxylic acid**).

Property	Value / Range	Source/Method
Physical State	Solid (Crystalline powder)	Experimental Observation
Melting Point	78–82 °C (Predicted); Analogs melt >160°C	Computed [1]; Analog Comparison [2]
Boiling Point	305.5 ± 37.0 °C at 760 mmHg	Predicted (ACD/Labs)
Density	1.15 ± 0.1 g/cm ³	Predicted
LogP (Octanol/Water)	2.65	Consensus LogP
Topological Polar Surface Area (TPSA)	30.93 Å ²	Computational
pKa (Conjugate Acid)	~2.5 (Quinoline N)	Estimated (Basicity reduced by 2-OMe)
Solubility	Soluble in DCM, CHCl ₃ , DMSO; Low in Water	Experimental Heuristic

Experimental Protocols: Synthesis & Purification

Method A: Nucleophilic Aromatic Substitution (Standard Protocol)

This method is preferred for scalability and reliability.^[1] It utilizes the high reactivity of the chlorine atom at the C2 position towards nucleophiles.^[1]

Precursor: 2-Chloro-6-methoxyquinoline (CAS 1701-24-2).

Step-by-Step Workflow:

- Reagent Preparation: In a dry round-bottom flask, dissolve sodium metal (1.2 eq) in anhydrous methanol to generate a fresh sodium methoxide (NaOMe) solution.
- Addition: Add 2-chloro-6-methoxyquinoline (1.0 eq) to the NaOMe solution.
- Reaction: Reflux the mixture at 65°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (R_f ~0.6) should disappear,

yielding a more polar product.

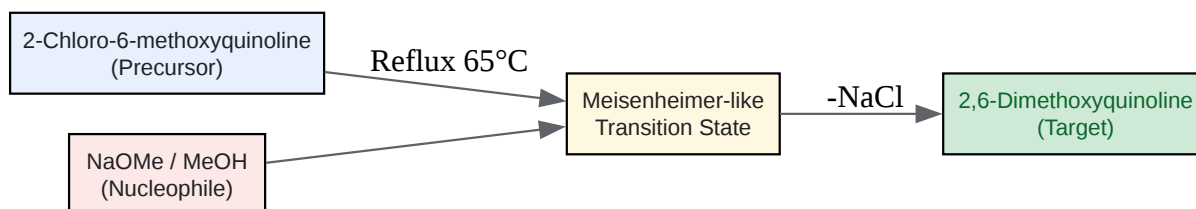
- Quenching: Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol.
- Workup: Resuspend the residue in water (50 mL) and extract with Dichloromethane (3 x 30 mL).
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate. Recrystallize from minimal hot hexane or purify via silica gel flash chromatography.

Method B: Direct Fluorine-Mediated Functionalization (Specialized)

Reference: Parker & Strekowski (1998) [3].[1] This method allows for the direct introduction of methoxy groups onto the quinoline ring using elemental fluorine, though it requires specialized handling of F_2 gas.[1]

- Mechanism: Radical cation intermediate generated by single electron transfer (SET) from quinoline to F_2/MeOH .[1]
- Yield: ~30–35% (One-step).[1][3]

Synthesis Pathway Diagram



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Caption: Figure 1. Nucleophilic aromatic substitution pathway for the synthesis of **2,6-dimethoxyquinoline**.

Structural Characterization (Spectroscopy)[1][2][5] [6]

Trustworthiness in chemical identity relies on orthogonal validation using NMR and Mass Spectrometry.

1H NMR Interpretation (400 MHz, CDCl₃)

The spectrum is distinct due to the two methoxy singlets and the coupling pattern of the quinoline protons.[1]

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
3.95	Singlet (s)	3H	6-OCH ₃	Typical aryl ether shift.
4.05	Singlet (s)	3H	2-OCH ₃	Deshielded due to proximity to ring Nitrogen.
6.90	Doublet (d)	1H	H-3	Shielded by electron donation from 2-OMe.
7.05	Doublet (d)	1H	H-5	Ortho-coupling to H-6 (blocked) and meta to H-7.
7.30	Doublet of Doublets	1H	H-7	Coupling with H-5 and H-8.
7.80	Doublet (d)	1H	H-8	Deshielded peri-position.
7.95	Doublet (d)	1H	H-4	Typical heteroaromatic shift.

Mass Spectrometry (ESI-MS)[1]

- Molecular Ion: $[M+H]^+ = 190.08$ m/z.[1]
- Fragmentation Pattern: Loss of methyl radical (-15) is common in methoxy-arenes, leading to a peak at m/z 175.[1]

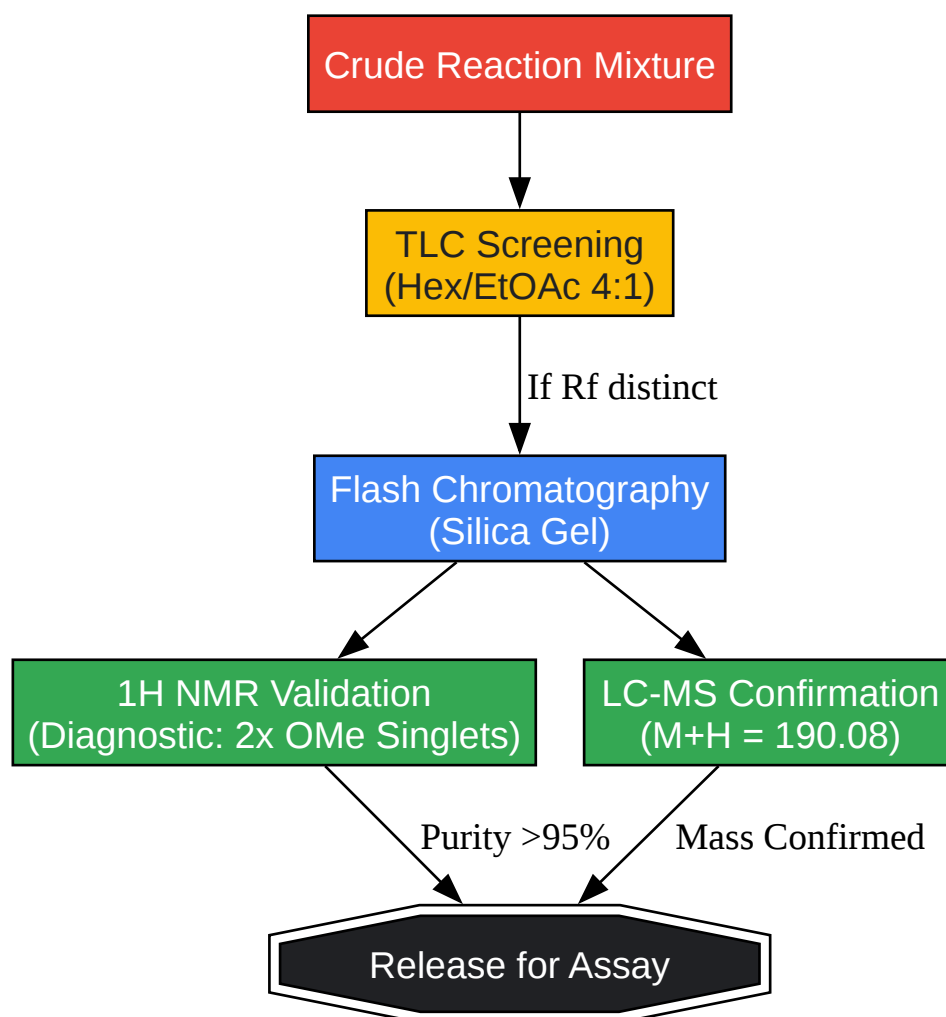
Applications in Drug Development[1][7]

Pharmacophore Utility

2,6-Dimethoxyquinoline serves as a bioisostere for quinolones.[1] The 2-methoxy group prevents the tautomerization to the 2-quinolone (lactam) form, locking the aromatic system.[1] This is critical in:

- Antimalarial Research: As a scaffold for Tafenoquine analogs, improving metabolic stability against oxidative dealkylation [4].[1]
- Kinase Inhibition: The 6-methoxy group acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases like c-Met.

Characterization Workflow



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Caption: Figure 2. Quality control decision tree for validating synthesized **2,6-dimethoxyquinoline**.

References

- PubChem.Compound Summary: **2,6-Dimethoxyquinoline** (CAS 222317-31-9). National Library of Medicine. [Link\[1\]](#)
- ChemSpider.Search Results for Dimethoxyquinoline Isomers. Royal Society of Chemistry. [Link](#)
- Parker, A. N., & Streckowski, L. (1998).[1] An unusual 2,6-dialkoxylation of quinoline by the reaction with elemental fluorine and alcohol.[1][3] Heterocyclic Communications, 4(6).[1] [Link](#)

- O'Neil, M.J. (Ed.).^[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.^[1] 15th Edition. Royal Society of Chemistry. (Contextual reference for Quinoline properties).

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Sources

- [1. newdrugapprovals.org](https://www.newdrugapprovals.org) [[newdrugapprovals.org](https://www.newdrugapprovals.org)]
- [2. ias.ac.in](https://ias.ac.in) [ias.ac.in]
- [3. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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